molecular formula C12H10N2O2 B1427812 1-Phenacylpyrimidine-2(1H)-one CAS No. 933053-16-8

1-Phenacylpyrimidine-2(1H)-one

Cat. No. B1427812
CAS RN: 933053-16-8
M. Wt: 214.22 g/mol
InChI Key: HCJMRFOQDCIBPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenacylpyrimidine-2(1H)-one, also known as PAP, is a synthetic organic compound with a molecular formula of C12H9N2O. It is a white to off-white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform. PAP has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science.

Scientific Research Applications

Synthesis and Chemical Properties

  • Tautomerism and Synthesis Techniques : Studies have shown the preparation of phenacyl derivatives, including 2-Phenacyl-1H-benzimidazoles, demonstrating the tautomerism these compounds can exhibit. Such chemical behavior is crucial for understanding the reactivity and stability of potential pharmaceutical compounds. The methods of synthesis often involve acylation and treatment with acids, highlighting the versatility of these compounds in chemical reactions (Dzvinchuk et al., 2011).

Biological Activities

  • Anticancer and Antimicrobial Properties : Pyrimidine derivatives have been evaluated for their potential anticancer and antimicrobial activities. For instance, phenanthridine derivatives have been synthesized and assessed for anticancer, antioxidant, and DNA cleavage activities, indicating the potential of pyrimidine-based compounds in therapeutic applications (Azad et al., 2020). Similarly, Thiazole-Pyrimidine derivatives have shown promising anticandidal and cytotoxic effects, further supporting the role of pyrimidine analogs in developing new antimicrobial agents (Turan-Zitouni et al., 2014).

  • Phosphodiesterase Inhibitors : Research into 1H-Pyrazolo[4,3-d]pyrimidines, a related class of compounds, has led to the development of potent phosphodiesterase 5 (PDE5) inhibitors, indicating the utility of pyrimidine derivatives in treating diseases like erectile dysfunction (Tollefson et al., 2010).

  • Anticonvulsant Activity : The modification of pyrimidine derivatives to include phenacyl groups has led to the investigation of their anticonvulsant properties. This research demonstrates the potential application of these compounds in developing new treatments for epilepsy (Severina et al., 2019).

properties

IUPAC Name

1-phenacylpyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-11(10-5-2-1-3-6-10)9-14-8-4-7-13-12(14)16/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJMRFOQDCIBPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C=CC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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